1,4-dimethyl-1H-indazol-6-ol 1,4-dimethyl-1H-indazol-6-ol
Brand Name: Vulcanchem
CAS No.: 1416712-62-3
VCID: VC11521082
InChI:
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.2

1,4-dimethyl-1H-indazol-6-ol

CAS No.: 1416712-62-3

Cat. No.: VC11521082

Molecular Formula: C9H10N2O

Molecular Weight: 162.2

* For research use only. Not for human or veterinary use.

1,4-dimethyl-1H-indazol-6-ol - 1416712-62-3

Specification

CAS No. 1416712-62-3
Molecular Formula C9H10N2O
Molecular Weight 162.2

Introduction

Chemical Identity and Structural Characteristics

1,4-Dimethyl-1H-indazol-6-ol belongs to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol. The IUPAC name, 1,4-dimethylindazol-6-ol, reflects the positions of the methyl substituents and the hydroxyl group on the indazole scaffold .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
IUPAC Name1,4-dimethylindazol-6-ol
Canonical SMILESCC1=CC(=CC2=C1C=NN2C)O
AppearanceCrystalline powder (inferred)
Storage Conditions4°C (recommended for analogs)

The compound’s structure confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The hydroxyl group at position 6 and methyl groups at positions 1 and 4 contribute to its polarity and solubility profile .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1,4-dimethyl-1H-indazol-6-ol typically involves cyclization reactions using hydrazine derivatives. A validated method involves the condensation of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate under acidic conditions, followed by reduction and methylation steps . For example, in a procedure analogous to the synthesis of related indazole derivatives, hydrazine hydrate reacts with diketone precursors in methanol under reflux to form the indazole core. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated through acidification and recrystallization .

Industrial-Scale Manufacturing

Industrial production emphasizes scalability and purity optimization. Continuous flow reactors and automated systems are employed to enhance yield and reduce byproducts. Key challenges include controlling regioselectivity during methylation and ensuring the stability of the hydroxyl group under reaction conditions. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are critical for achieving pharmaceutical-grade purity .

Chemical Reactivity and Functionalization

1,4-Dimethyl-1H-indazol-6-ol exhibits diverse reactivity, enabling its transformation into derivatives for tailored applications.

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes the hydroxyl group to a ketone, forming 1,4-dimethyl-1H-indazol-6-one .

  • Reduction: Sodium borohydride (NaBH₄) selectively reduces the pyrazole ring’s double bonds, yielding tetrahydroindazole analogs .

Substitution Reactions

Electrophilic aromatic substitution occurs at the indazole’s electron-rich positions. For instance:

  • Nitration: Concentrated nitric acid introduces nitro groups at position 5 or 7.

  • Halogenation: Bromine (Br₂) in acetic acid generates brominated derivatives, useful in cross-coupling reactions .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂O, 60°C1,4-dimethyl-1H-indazol-6-one
ReductionNaBH₄, MeOH, 25°CTetrahydroindazole derivative
BrominationBr₂, AcOH, 0°C5-bromo-1,4-dimethyl-1H-indazol-6-ol

Applications in Scientific Research

Material Science

The compound serves as a precursor for organic semiconductors and fluorescent dyes. Its rigid aromatic system facilitates π-π stacking, enhancing charge transport in electronic devices .

Biological Activity and Mechanistic Insights

Preliminary studies suggest that 1,4-dimethyl-1H-indazol-6-ol interacts with cellular targets such as cyclooxygenase-2 (COX-2) and serotonin receptors, though detailed mechanisms remain under investigation. In vitro assays on analogous compounds reveal moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Indazole Derivatives

CompoundSubstitution PatternKey Properties
1,4-Dimethyl-1H-indazol-6-ol1-Me, 4-Me, 6-OHHigh polarity, moderate solubility
1,6-Dimethyl-1H-indazol-4-amine1-Me, 6-Me, 4-NH₂Basic character, enhanced stability
1,2-Dimethyl-1H-indazole1-Me, 2-MeLipophilic, CNS activity

The positional isomerism of methyl and hydroxyl groups significantly impacts physicochemical and biological properties. For instance, the 6-OH group in 1,4-dimethyl-1H-indazol-6-ol enhances hydrogen-bonding capacity compared to amine-substituted analogs .

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